molecular formula C18H20N2O6 B3909926 (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE

(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE

Cat. No.: B3909926
M. Wt: 360.4 g/mol
InChI Key: CJNDABQZASUREJ-UHFFFAOYSA-N
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Description

(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE is a chemical compound known for its unique structure and properties. It is often used in scientific research and has applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of methoxy groups and an amino group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine under specific conditions. One common method is the Schiff base formation, where the aldehyde reacts with the amine to form an imine, which is then reduced to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as halides and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE is unique due to its specific structure, which includes multiple methoxy groups and an amino group. This structure imparts distinct reactivity and functionality, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-22-13-7-5-11(9-15(13)24-3)17(19)20-26-18(21)12-6-8-14(23-2)16(10-12)25-4/h5-10H,1-4H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNDABQZASUREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC(=C(C=C2)OC)OC)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC(=C(C=C2)OC)OC)/N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE
Reactant of Route 2
Reactant of Route 2
(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE
Reactant of Route 3
Reactant of Route 3
(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE
Reactant of Route 4
Reactant of Route 4
(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE
Reactant of Route 5
(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE
Reactant of Route 6
(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE

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